molecular formula C12H16FN B1396343 3-(4-Fluorophenyl)azepane CAS No. 1333960-50-1

3-(4-Fluorophenyl)azepane

Cat. No. B1396343
M. Wt: 193.26 g/mol
InChI Key: QUVJBKWHZZDCQC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)azepane , also known as 4-fluorophenylazepane , is a chemical compound with the following characteristics:



  • Chemical Formula : C~9~H~16~FN

  • Molecular Weight : 153.23 g/mol

  • Structure : It consists of a seven-membered azepane ring (a saturated heterocycle containing one nitrogen atom) with a fluorine-substituted phenyl group attached at the 3-position.



Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)azepane involves several methods, including:



  • Ring Construction : The azepane ring can be synthesized from different cyclic or acyclic precursors. Various synthetic strategies have been reported in the literature.

  • Functionalization : Preformed pyrrolidine rings (such as proline derivatives) can be functionalized to introduce the 4-fluorophenyl group.



Molecular Structure Analysis

The compound’s molecular structure consists of the following components:



  • A seven-membered azepane ring.

  • A 4-fluorophenyl group attached to the azepane ring.

  • The spatial arrangement of substituents affects the compound’s biological profile due to stereoisomerism.



Chemical Reactions Analysis

3-(4-Fluorophenyl)azepane can participate in various chemical reactions, including:



  • Substitution Reactions : The fluorine atom can undergo substitution reactions with other nucleophiles.

  • Ring-Opening Reactions : The azepane ring can open under specific conditions, leading to new functional groups.



Physical And Chemical Properties Analysis


  • Physical State : Solid at room temperature.

  • Melting Point : Varies based on the specific derivative.

  • Solubility : Soluble in organic solvents.


Scientific Research Applications

PKB Inhibition and Drug Development

3-(4-Fluorophenyl)azepane derivatives have been explored for their inhibitory activity against protein kinase B (PKB), which is significant in the context of drug development. A study demonstrated the synthesis and evaluation of novel azepane derivatives as PKB inhibitors, emphasizing their potential in therapeutic applications. The designed compounds exhibited substantial in vitro inhibitory activity against PKB, highlighting the compound's utility in the development of plasma-stable and highly active drug candidates (Breitenlechner et al., 2004).

Chemical Synthesis and Fluorination Techniques

The unique chemical structure of azepane rings, including the 3-(4-Fluorophenyl)azepane, has prompted studies on their fluorination techniques, crucial for drug discovery and development. Patel and Liu (2013) presented the first examples of diastereospecific fluorination of substituted azepanes, offering valuable insights into the synthesis of fluoroazepanes and expanding the scope of fluorination in cyclic systems (Patel & Liu, 2013).

Catalytic Applications and Synthesis

Azepane-based structures are instrumental in the synthesis of complex organic compounds. Yang et al. (2022) explored the copper-catalyzed, N-directed distal C(sp3)-H functionalization towards azepanes. This method featured selective functionalization of unactivated C(sp3)-H bonds, indicating its potential in the modification of pharmaceuticals and natural products (Yang et al., 2022).

Pharmaceutical Significance and Therapeutic Applications

Azepane-based motifs, including 3-(4-Fluorophenyl)azepane, have shown diverse pharmacological properties. Zha et al. (2019) critically reviewed the significance of azepane-based compounds in drug discovery, highlighting their applications across a range of therapeutic areas such as anti-cancer, anti-tubercular, and anti-Alzheimer's disease treatments. The review also emphasized the structural diversity of azepane derivatives and their role in discovering new therapeutic agents (Zha et al., 2019).

Safety And Hazards


  • Safety Precautions : Handle with care due to potential toxicity.

  • Hazardous Properties : May cause skin or eye irritation.

  • Storage : Store under inert gas to prevent degradation.


Future Directions

Further research is needed to explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure–Activity Relationship (SAR) : Understand how stereochemistry impacts binding to enantioselective proteins.


properties

IUPAC Name

3-(4-fluorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11/h4-7,11,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVJBKWHZZDCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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